Clinical Duration Reduction of 50–65% Relative to Atracurium and Vecuronium
In a direct head-to-head study comparing 3× ED95 bolus doses of mivacurium (0.20 mg/kg), atracurium (0.69 mg/kg), and vecuronium (0.14 mg/kg), mivacurium produced significantly shorter clinical duration to 25% twitch recovery (DUR 25) [1]. This reduction in surgical paralysis time supports mivacurium's utility in short-duration procedures where prolonged neuromuscular blockade would delay patient recovery and operating room turnover.
| Evidence Dimension | Time from injection to 25% recovery of first twitch (DUR 25) |
|---|---|
| Target Compound Data | 19.5 ± 7.9 minutes |
| Comparator Or Baseline | Atracurium: 54.7 ± 6.6 minutes; Vecuronium: 44.3 ± 8.6 minutes |
| Quantified Difference | Mivacurium DUR 25 is 35.7% of atracurium DUR 25 and 44.0% of vecuronium DUR 25 (reduction of 64.3% and 56.0%, respectively) |
| Conditions | 3× ED95 bolus dose; propofol/alfentanil/nitrous oxide anesthesia; ASA I–II adult patients undergoing elective ENT surgery |
Why This Matters
Reduced clinical duration directly translates to shorter post-anesthesia care unit (PACU) length of stay and improved same-day surgical discharge eligibility, a key operational metric for outpatient surgical centers.
- [1] Scholz J, von Knobelsdorff G, Peters K, Kycia B, Schulte am Esch J. Mivacurium—a new muscle relaxant compared with atracurium and vecuronium. Anaesthesiol Reanim. 1997;22(4):95-99. View Source
